molecular formula C12H11BrO B1281289 1-Bromo-2-(methoxymethyl)naphthalene CAS No. 64689-70-9

1-Bromo-2-(methoxymethyl)naphthalene

Cat. No.: B1281289
CAS No.: 64689-70-9
M. Wt: 251.12 g/mol
InChI Key: ORYVAZPUJFACFR-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol . It is a derivative of naphthalene, where a bromine atom and a methoxymethyl group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(methoxymethyl)naphthalene plays a significant role in biochemical reactions, particularly in synthetic organic chemistry. It is often used as a reagent in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as aziridination and Ullmann coupling . These interactions are primarily based on the compound’s ability to act as a substrate or catalyst in these reactions, promoting the formation of new chemical bonds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins within the cell, leading to changes in cellular function. For instance, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting specific biochemical reactions or modulating enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. The compound can act as a substrate for certain enzymes, facilitating the conversion of metabolites into different chemical forms. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(methoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the bromination of 2-(methoxymethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can participate in Suzuki-Miyaura coupling reactions

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYVAZPUJFACFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495723
Record name 1-Bromo-2-(methoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-70-9
Record name 1-Bromo-2-(methoxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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